DAMPA Ethyl Ester
Description
Overview of Antifolate Chemotherapy and Methotrexate (B535133) Metabolism
Antifolate chemotherapy has been a mainstay in the treatment of various cancers and autoimmune diseases for decades. mdpi.comnih.gov These drugs function by targeting and inhibiting key enzymes involved in folate metabolism. nih.govcuni.cz
Methotrexate (MTX) is a classic and widely utilized antifolate agent. mdpi.comcancernetwork.comtandfonline.com Structurally similar to folic acid, methotrexate competitively inhibits the enzyme dihydrofolate reductase (DHFR). mdpi.comcancernetwork.comnih.gov This inhibition prevents the conversion of dihydrofolate to its active form, tetrahydrofolate, thereby disrupting the synthesis of nucleotides necessary for DNA replication and cell division. mdpi.comnih.gov Its discovery and successful application in treating childhood leukemia spurred the development of a wide array of other folate analogs. mdpi.comcuni.cz
The biotransformation of methotrexate in the body leads to the formation of several metabolites. frontiersin.orgscienceopen.com In the liver, methotrexate is hydroxylated to form 7-hydroxymethotrexate. scienceopen.comfrontiersin.org Within cells, it can be converted to polyglutamated forms, which enhances its intracellular retention and inhibitory activity. nih.gov
A significant metabolic pathway for methotrexate, particularly within the gut, involves the cleavage of its terminal glutamate (B1630785) residue to form 2,4-diamino-N10-methylpteroic acid, commonly known as DAMPA. frontiersin.orgvulcanchem.comacs.org This conversion is primarily mediated by carboxypeptidases, including those produced by intestinal bacteria. frontiersin.orgacs.org The enzyme glucarpidase (also known as carboxypeptidase G2) can rapidly hydrolyze methotrexate to DAMPA and glutamate. dovepress.comhematologyandoncology.netresearchgate.net This enzymatic action is clinically significant as it provides a rescue mechanism in cases of toxic methotrexate levels. dovepress.comhematologyandoncology.net
The biological activity of DAMPA has been a subject of some debate in the scientific literature. While it is generally considered to be a less active or inactive metabolite of methotrexate because it is a poor inhibitor of the primary target enzyme, dihydrofolate reductase, some studies have reported other biological effects. nih.govresearchgate.net For instance, DAMPA has been shown to have antimalarial properties, inhibiting the growth of Plasmodium falciparum. vulcanchem.comasm.org One hypothesis for this activity is that the parasite can convert DAMPA into methotrexate, thereby creating a potent inhibitor of its own DHFR. asm.org However, in human cell lines, DAMPA has been found to be non-cytotoxic and does not significantly interfere with the cytotoxicity of methotrexate. researchgate.netmedchemexpress.com These varying findings highlight the complexity of metabolite activity and the importance of context-specific evaluation.
Enzymatic and Metabolic Pathways of Methotrexate Leading to Metabolite Formation
Formation of 2,4-Diamino-N10-methylpteroic Acid (DAMPA)
Academic Significance of Ester Derivatives in Pharmaceutical and Biological Sciences
The modification of drug molecules through esterification is a well-established and powerful strategy in pharmaceutical development. This approach is often employed to enhance the physicochemical properties of a drug, thereby improving its clinical utility. scirp.orgactamedicamarisiensis.ro
Ethyl esters are a common type of ester derivative used in the design of prodrugs. actamedicamarisiensis.roevotec.com A prodrug is an inactive or less active form of a drug that is converted into the active parent drug within the body. actamedicamarisiensis.ro
The primary rationale for creating an ethyl ester prodrug is to improve a drug's bioavailability, particularly its oral absorption. scirp.orgevotec.comwuxiapptec.com By masking polar functional groups, such as carboxylic acids, with an ethyl ester, the lipophilicity of the molecule is increased. scirp.orgactamedicamarisiensis.roevotec.com This enhanced lipophilicity facilitates the passive diffusion of the drug across the lipid-rich membranes of the gastrointestinal tract. scirp.org Once absorbed, the ester bond is typically cleaved by esterase enzymes present in the blood, liver, or other tissues, releasing the active parent drug. wuxiapptec.com A notable example of this strategy is the antiviral drug oseltamivir (B103847), an ethyl ester prodrug that exhibits significantly improved oral bioavailability compared to its active form. evotec.comwuxiapptec.com
The synthesis and evaluation of DAMPA ethyl ester, therefore, represent a logical extension of these established principles in medicinal chemistry. researchgate.netnih.gov Investigating its properties could provide valuable insights into its potential as a research tool or a precursor for novel antifolate agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYWKUSEZMEPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327851 | |
| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43111-51-9 | |
| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Techniques for the Characterization and Quantification of Dampa Ethyl Ester in Research
High-Resolution Chromatographic Separations
Chromatographic techniques are fundamental to the separation of DAMPA Ethyl Ester from other components in a sample, a critical step for accurate analysis. High-resolution methods ensure that the analyte is free from interfering substances, providing a clean signal for detection and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of a wide array of pharmaceutical compounds, including esters. ijpda.orgijdra.com UPLC, by utilizing columns packed with sub-2 µm particles, offers significant improvements in speed, resolution, and sensitivity compared to traditional HPLC. ijpda.orgijfans.org This allows for much faster analysis times and better separation of complex mixtures. ijdra.com
For compounds like this compound, reverse-phase (RP) HPLC or UPLC methods are typically employed. sielc.com These methods separate molecules based on their hydrophobicity. A common setup involves a C18 column and a mobile phase consisting of an aqueous component (like water with an acid modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile). sielc.com The use of smaller particles in UPLC systems, which operate at higher pressures, provides a substantial increase in resolution, sensitivity, and analysis speed. ijfans.org These techniques are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
Table 1: Illustrative HPLC/UPLC Parameters for Ester Analysis
| Parameter | HPLC | UPLC |
| Column | C18, 5 µm particle size | Acquity UPLC HSS C18, <2 µm particle size nih.gov |
| Mobile Phase | Acetonitrile (B52724) and water with acid modifier (e.g., phosphoric acid) sielc.com | Acetonitrile and water with 0.1% formic acid nih.gov |
| Detection | UV, Photodiode Array (PDA) | UV, PDA, Mass Spectrometry (MS) |
| Pressure | Up to 400 bar ijpda.org | Up to 1000 bar (100 MPa) ijpda.orgijfans.org |
| Advantage | Robust and widely available | Increased speed, resolution, and sensitivity ijfans.org |
Gas Chromatography (GC) and Hyphenated Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification, making it a definitive analytical tool. mdpi.com GC is widely used for the analysis of various esters, particularly fatty acid ethyl esters (FAEEs). scioninstruments.comnih.govresearchgate.net
The analysis of this compound by GC would require it to be sufficiently volatile and thermally stable. For less volatile compounds, a derivatization step may be necessary to increase volatility. profpc.com.br In GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase of the column. scioninstruments.com The separated components then enter the mass spectrometer, which fragments the molecules and detects the resulting ions, producing a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.comnih.gov The technique is highly sensitive, with detection limits often in the nanogram-per-milligram range. nih.gov
Table 2: Typical GC-MS System Configuration for Ester Analysis
| Component | Specification | Purpose |
| GC System | SCION 8300/8500 GC or similar scioninstruments.com | Separates volatile components of the sample. |
| Column | Fused silica (B1680970) capillary column (e.g., DB-23, 30 m × 0.25 mm) mdpi.com | Provides the surface for chromatographic separation. |
| Carrier Gas | Helium (99.999% purity) mdpi.com | Transports the sample through the column. |
| Injection Mode | Splitless or PTV nih.govuspnf.com | Introduces the sample into the system. |
| Detector | Mass Spectrometer (MS) mdpi.comnih.gov | Identifies and quantifies the separated components. |
| Ionization Mode | Electron Ionization (EI) mdpi.com | Fragments the analyte molecules for mass analysis. |
Capillary Electrophoresis for Metabolite Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. chromatographyonline.combrjac.com.br It is particularly well-suited for the analysis of charged molecules, including metabolites in complex biological fluids like urine. brjac.com.br CE offers several advantages, such as low sample and reagent consumption, high separation efficiency, and versatility. nih.gov
For the analysis of this compound and its potential metabolites, CE can serve as a powerful alternative or complementary technique to liquid chromatography. nih.gov The method's high resolving power is valuable for separating structurally similar compounds, isomers, and chiral molecules. asiapharmaceutics.info When coupled with mass spectrometry (CE-MS), it combines high-efficiency separation with sensitive and specific detection, making it a potent tool for metabolomics and biomarker discovery. asiapharmaceutics.infobiorxiv.org The composition of the background electrolyte (BGE) is a critical factor that is optimized to achieve the desired separation. nih.gov
State-of-the-Art Spectroscopic and Mass Spectrometric Identification
Modern spectroscopic and mass spectrometric methods provide the high degree of certainty required for the structural elucidation and sensitive quantification of compounds like this compound, especially when present at trace levels in complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of drugs and their metabolites in complex biological matrices such as plasma and tissue. researchgate.netnih.gov This technique combines the superior separation capabilities of HPLC or UPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. organomation.com
For the analysis of this compound, an LC-MS/MS method would offer high selectivity by using modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). scienceopen.com In these modes, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment), minimizing interference from the matrix and enhancing quantification accuracy. scienceopen.com To further improve accuracy, a stable isotope-labeled internal standard, such as a deuterium-labeled analog of the analyte, is often used. veeprho.com For instance, DAMPA-D3 is utilized as an internal standard for the quantification of DAMPA, a practice that could be adapted for its ethyl ester derivative. veeprho.com
Table 3: Example LC-MS/MS Method Parameters for Quantification in Plasma
| Parameter | Specification |
| Separation | UPLC with a C18 column nih.govnih.gov |
| Mobile Phase | Gradient elution with methanol (B129727) and ammonium (B1175870) acetate (B1210297) in water nih.gov |
| Ionization | Atmospheric-Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) scienceopen.com |
| Linear Range | Typically in the ng/mL range (e.g., 1.00-1000 ng/mL) nih.gov |
| Sample Prep | Protein precipitation with acetonitrile or solid-phase extraction nih.govorganomation.com |
Application of Fluorescence Detection in Bioanalytical Methods
HPLC coupled with a fluorescence detector (HPLC-FLD) is a highly sensitive and specific bioanalytical technique. researchgate.netnih.gov Compared to standard UV detection, fluorescence detection can offer a significant increase in signal, allowing for the quantification of compounds at very low concentrations. sciforum.net This method is particularly useful for molecules that are naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. sciforum.net
A simple and sensitive HPLC method has been developed for the determination of DAMPA, a related compound, in human plasma. researchgate.net This method involves post-column photochemical reaction where the eluent from the column is irradiated with UV light, which converts the non-fluorescent analytes into fluorescent products that are then detected. researchgate.net This approach could potentially be adapted for this compound. The key would be to determine if this compound or a derivative possesses native fluorescence or can be converted into a fluorescent product. If so, an HPLC-FLD method would provide a cost-effective and highly sensitive option for its quantification in biological samples. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. mdpi.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the three-dimensional arrangement. nih.gov High-resolution NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for confirming the identity and purity of synthesized this compound. mdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. The ethyl ester group would be identifiable by a quartet signal for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling. Protons on the pteridine (B1203161) ring and the p-aminobenzoyl moiety would appear in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. oregonstate.edu It shows distinct signals for each carbon atom, with chemical shifts dependent on their hybridization and chemical environment. magritek.commimedb.org The carbonyl carbon of the ethyl ester group is particularly characteristic, appearing at a downfield shift (typically 165-175 ppm). oregonstate.edu Other notable signals would include those for the sp²-hybridized carbons of the aromatic and pteridine rings and the sp³-hybridized carbons of the ethyl group and the N10-methyl group. rsc.org
The table below outlines the expected NMR data for this compound based on its structure and typical values for similar functional groups.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ethyl Ester -CH₂- | ~4.1-4.3 (quartet) | ~60-62 |
| Ethyl Ester -CH₃ | ~1.2-1.4 (triplet) | ~14 |
| Pteridine Ring Protons | ~7.5-8.8 | ~120-160 |
| Benzoyl Ring Protons | ~7.0-8.0 | ~110-150 |
| N10-Methyl (-NCH₃) | ~3.2-3.4 | ~30-40 |
| Ester Carbonyl (C=O) | N/A | ~166-170 |
Methodologies for Sample Preparation and Enrichment
Effective sample preparation is a critical prerequisite for the reliable quantification of this compound. The primary objectives are to isolate the analyte from complex matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Analyte Isolation
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration that partitions analytes between a solid sorbent and a liquid phase. scioninstruments.com It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle smaller sample volumes. scioninstruments.com For the isolation of this compound, a reversed-phase sorbent like C18 (octadecylsilane) is commonly employed. nih.gov
The general SPE procedure involves the following steps:
Column Conditioning: The C18 cartridge is first activated with a solvent like methanol, followed by equilibration with water or an aqueous buffer to ensure reproducible retention of the analyte. nih.gov
Sample Loading: The aqueous sample containing this compound is passed through the conditioned cartridge. The analyte, being moderately nonpolar, adsorbs onto the hydrophobic C18 sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities and salts that did not retain on the column.
Elution: The retained this compound is eluted from the cartridge using a small volume of a strong, nonpolar organic solvent, such as methanol or acetonitrile. scioninstruments.com This eluate, now containing the concentrated and purified analyte, can be further processed or directly analyzed. epa.gov
Liquid-Liquid Extraction (LLE): LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net The choice of organic solvent is critical and depends on the polarity of the analyte. For this compound, which possesses both polar (amino groups) and nonpolar (aromatic rings, ethyl ester) characteristics, solvents like ethyl acetate or a mixture of hexane (B92381) and isopropanol (B130326) can be effective. scielo.brmdpi.com
The process involves vigorously mixing the sample with the extraction solvent in a separatory funnel. scribd.com The this compound partitions into the organic phase, leaving behind highly polar interfering substances in the aqueous phase. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to suppress the ionization of the analyte's functional groups, thereby increasing its hydrophobicity and partitioning into the organic layer. After separation, the organic layer is collected, and the solvent is typically evaporated to concentrate the analyte before analysis. scribd.com
Optimized Derivatization Procedures for Improved Analytical Sensitivity and Specificity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced ionization efficiency for mass spectrometry (MS). numberanalytics.comddtjournal.com While this compound can be analyzed directly by LC-MS, derivatization can significantly enhance detection sensitivity and chromatographic performance. mdpi.com
The primary targets for derivatization on the this compound molecule are the primary and secondary amino groups, which can be reactive.
Common Derivatization Strategies:
Acylation: Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can be used to acylate the primary amino groups on the pteridine ring. This process replaces the active hydrogens with acyl groups, which can reduce the polarity of the molecule and improve its chromatographic peak shape in reversed-phase HPLC.
Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are powerful reagents for creating volatile derivatives for GC analysis. mdc-berlin.de They react with the amino groups to form trimethylsilyl (B98337) (TMS) derivatives. This procedure is essential if GC-MS analysis is desired, as the parent this compound is not sufficiently volatile.
Charge-Tagging Derivatization for LC-MS: To enhance sensitivity in electrospray ionization mass spectrometry (ESI-MS), a derivatizing agent containing a pre-formed charge or a readily ionizable group can be introduced. researchgate.netnih.gov For instance, reacting the amino groups with a reagent that introduces a tertiary amine moiety can ensure efficient protonation and strong signal intensity in positive-ion ESI-MS. researchgate.net This strategy is particularly useful for detecting trace levels of the analyte in complex biological samples.
Optimization of the derivatization reaction involves carefully controlling parameters such as the choice of reagent, solvent, reaction temperature, and time to ensure complete and reproducible conversion to the desired derivative without degradation. mdc-berlin.denih.gov
Investigation of Biological Interactions and Mechanistic Pathways of Dampa Ethyl Ester
Enzymatic Hydrolysis and In Vivo Biotransformation of Ester Linkages
The primary metabolic pathway for ester-containing compounds in the body is enzymatic hydrolysis. This process is crucial for the activation of many ester prodrugs or the deactivation and elimination of xenobiotics. nih.gov The biotransformation of DAMPA ethyl ester is presumed to begin with the cleavage of its ethyl ester linkage, a reaction catalyzed by a class of enzymes known as carboxylesterases (CES). acs.org
Mammalian carboxylesterases are a superfamily of enzymes that catalyze the hydrolysis of a wide array of ester, amide, and thioester bonds. nih.govbiomolther.org In humans, two major isozymes, CES1 and CES2, are primarily responsible for the metabolism of most drug esters. nih.govnih.gov These isozymes are located in the endoplasmic reticulum of various tissues and exhibit distinct, though sometimes overlapping, substrate specificities. nih.govmdpi.com
The key distinction in their substrate preference relates to the relative size of the alcohol and acyl (acid) groups of the ester substrate. nih.govmdpi.com
CES1: This isozyme is the most abundant drug-metabolizing enzyme in the human liver. nih.gov It preferentially hydrolyzes substrates that have a small alcohol moiety and a large, bulky acyl group. acs.orgnih.govmdpi.com
CES2: This isozyme is found at high levels in the small intestine, with lower levels in the liver. nih.govresearchgate.net It favors substrates with a large alcohol group and a small acyl group. acs.orgnih.govmdpi.com
Considering the structure of this compound, the "alcohol" portion is ethanol (B145695), which is small. The "acyl" portion is the DAMPA molecule, which is significantly larger. Based on these structural characteristics, it is hypothesized that this compound would be a preferential substrate for CES1 . biomolther.orgmdpi.com Several other ethyl ester compounds, such as temocapril (B1683001) and oseltamivir (B103847), are known substrates for CES1. biomolther.orgmdpi.com
| Isozyme | Primary Location | Substrate Preference (Alcohol/Acyl Group Size) | Examples of Known Substrates | Predicted Role in this compound Hydrolysis |
| CES1 | Liver nih.gov | Small Alcohol / Large Acyl nih.govmdpi.com | Oseltamivir (ethyl ester), Clopidogrel (B1663587), Methylphenidate, Temocapril (ethyl ester) nih.govbiomolther.orgjst.go.jp | Primary Hydrolyzing Enzyme due to the small ethanol and large DAMPA moieties. |
| CES2 | Small Intestine nih.govresearchgate.net | Large Alcohol / Small Acyl nih.govmdpi.com | Irinotecan, Aspirin, Heroin nih.govbiomolther.org | Minimal to no role expected. |
The enzymatic hydrolysis of an ester bond can lead to either the activation of a prodrug or the deactivation of an active compound. nih.gov This is a common strategy in drug design to improve pharmacokinetic properties like oral bioavailability. researchgate.net
Activation Pathway (Prodrugs): In this pathway, an inactive or less active ester derivative is administered and subsequently hydrolyzed by enzymes like CES to release the pharmacologically active carboxylic acid or alcohol. A prominent example is the antiviral drug oseltamivir, an ethyl ester prodrug that is inactive until CES1 in the liver hydrolyzes it to its active form, oseltamivir carboxylate. nih.govdrugbank.com Similarly, angiotensin-converting enzyme (ACE) inhibitors are often administered as ester prodrugs that are activated by CES1. nih.gov If DAMPA possesses a desired biological activity, its ethyl ester form could be considered a prodrug, relying on CES1-mediated hydrolysis for its activation.
Deactivation Pathway (Soft Drugs): Conversely, an active drug containing an ester can be intentionally designed to be rapidly hydrolyzed into an inactive metabolite. This can limit systemic exposure and reduce potential side effects. For instance, the active drug methylphenidate is deactivated by CES1-catalyzed hydrolysis to the inactive ritalinic acid, which is then excreted. nih.gov The antiplatelet agent clopidogrel is another complex example where the majority of the dose (around 85%) is immediately deactivated by CES1 hydrolysis to an inactive carboxylic acid metabolite, while a smaller portion undergoes activation through a separate pathway. jst.go.jp
Once this compound is hydrolyzed to DAMPA, the parent molecule undergoes further metabolism and excretion. Studies on DAMPA, which is a known metabolite of the chemotherapeutic agent methotrexate (B535133), provide insight into its metabolic fate. researchgate.netnih.gov
Research in nonhuman primates has shown that DAMPA is eliminated more rapidly than methotrexate, primarily due to its metabolic pathways, suggesting nonrenal elimination routes are significant. researchgate.netnih.govresearchgate.net The primary metabolic transformations of DAMPA involve hydroxylation and glucuronide conjugation. researchgate.netnih.gov
The identified metabolites include:
hydroxy-DAMPA
DAMPA-glucuronide
hydroxy-DAMPA-glucuronide
These metabolic conversions primarily occur in the liver. researchgate.net Following metabolism, both the parent DAMPA and its metabolites are eliminated from the body. In primate studies, approximately 46% of a DAMPA dose was excreted unchanged in the urine. nih.gov The remaining portion is eliminated as the aforementioned metabolites. nih.gov In rats, DAMPA is also detected as a metabolite in feces, where it can be produced from methotrexate by gut microbiota. acs.orgsoton.ac.uk
| Compound | Metabolic Process | Identified Metabolites | Primary Excretion Route |
| DAMPA | Hydroxylation, Glucuronide Conjugation researchgate.netnih.gov | hydroxy-DAMPA, DAMPA-glucuronide, hydroxy-DAMPA-glucuronide researchgate.netnih.gov | Renal (unchanged drug) and Biliary (metabolites) researchgate.netnih.govacs.org |
Enzyme-Mediated Activation and Deactivation Pathways of Ester Derivatives
Receptor Binding and Ligand-Target Interaction Studies
The biological effect of a compound is determined by its interaction with specific molecular targets, such as receptors or enzymes. The primary known biological target for DAMPA is dihydrofolate reductase (DHFR), the same enzyme inhibited by its precursor, methotrexate. scribd.commedchemexpress.eu
DAMPA acts as an antifolate agent by inhibiting dihydrofolate reductase (DHFR). medchemexpress.eu DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids necessary for cell proliferation. nih.gov By binding to DHFR, DAMPA can disrupt these essential cellular processes.
The binding affinity of DAMPA for DHFR is a critical determinant of its potency. While specific binding constants for DAMPA are not as extensively documented as for methotrexate, its inhibitory action is established. medchemexpress.eu Methotrexate itself binds with very high affinity to human DHFR, with dissociation constants (Kd) in the low nanomolar or even picomolar range. nih.gov It is expected that DAMPA, sharing the core 2,4-diaminopteridine (B74722) structure, also binds tightly to the enzyme's active site. scribd.com The ethyl esterification of the carboxylic acid group in DAMPA would likely alter this binding affinity significantly. Since the carboxylate group of methotrexate is crucial for forming strong ionic interactions with positively charged residues in the DHFR active site, esterifying this group in DAMPA would prevent these interactions, presumably lowering its binding affinity until the ester is hydrolyzed.
Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze how a ligand, such as DAMPA, interacts with its receptor target at an atomic level. nih.gov These studies have been extensively performed for the parent compound, methotrexate, and its analogs with human DHFR. nih.govmdpi.com
Docking studies of methotrexate and similar inhibitors in the active site of human DHFR reveal a consistent binding mode characterized by several key interactions: nih.govresearchgate.net
Hydrogen Bonding: The 2,4-diaminopteridine ring of the inhibitor forms critical hydrogen bonds with highly conserved acidic residues in the enzyme's active site, such as Glutamate-30 (Glu-30). mdpi.com
Hydrophobic Interactions: The aromatic portions of the inhibitor engage in hydrophobic and π-π stacking interactions with residues like Phenylalanine-31 (Phe-31) and Leucine-22 (Leu-22). nih.gov
Ionic Interactions: The glutamate (B1630785) moiety of methotrexate forms a salt bridge with a positively charged residue, which is a key anchoring point.
A molecular docking simulation of DAMPA within the DHFR active site would be expected to show similar interactions for its pteridine (B1203161) ring. However, the absence of the glutamate tail would remove a major binding interaction, while the presence of the ethyl ester group would introduce a new moiety into the binding pocket. MD simulations could further elucidate the stability of this binding and the conformational changes induced in the enzyme upon ligand binding, revealing how these changes might affect the enzyme's dynamic function. nih.govnih.gov
| Interaction Type | Key DHFR Active Site Residues | Role in Binding |
| Hydrogen Bonding | Glu-30, Asp-27 mdpi.comresearchgate.net | Orients and anchors the diaminopteridine ring of the inhibitor. |
| Hydrophobic/van der Waals | Leu-22, Phe-31, Pro-61 nih.gov | Stabilizes the inhibitor within the binding pocket. |
| π-π Stacking | Phe-31, Nicotinamide ring of NADPH cofactor nih.gov | Provides additional stabilization for the aromatic ring system of the inhibitor. |
Assessment of Binding Affinity to Known Biological Receptors and Enzymes
Functional Biological Activity and In Vitro Cellular Assays
A thorough search of scientific databases and literature reveals no specific studies investigating the inhibitory or modulatory effects of this compound on enzymes such as carboxylester lipase, trypsin, or glutamate-cysteine ligase (GCL). While its parent compound, 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), is a known metabolite of methotrexate formed through the action of carboxypeptidases researchgate.netnih.gov, research has not been extended to detail the specific enzymatic interactions of its ethyl ester derivative. Consequently, no data is available to populate a table on enzyme inhibition constants (Kᵢ) or IC₅₀ values for this compound against the specified enzymes.
There is no documented research specifically evaluating the antimicrobial or antifungal properties of this compound. While studies on other, unrelated ester derivatives have shown such activities innovareacademics.in, these findings cannot be extrapolated to this compound without direct experimental evidence. The scientific literature currently lacks reports on minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) values for this compound against any microbial or fungal strains.
Specific investigations into the potential antioxidant and anti-inflammatory effects of this compound have not been reported in the available scientific literature. Research on other ethyl esters, such as ethyl ferulate, has indicated anti-inflammatory properties, and various plant extracts containing ethyl esters have demonstrated antioxidant activity. innovareacademics.inwjpls.org However, no studies have been published that specifically measure the antioxidant capacity (e.g., via DPPH or ABTS assays) or anti-inflammatory activity (e.g., inhibition of inflammatory mediators) of this compound.
Summary Table of Research Findings
Due to the absence of specific research data for this compound across the outlined topics, a data table with research findings cannot be generated. The available information primarily identifies the compound and its relation to methotrexate metabolism, but lacks detailed investigation into its own biological activities. ontosight.aipharmaffiliates.com Further research is required to elucidate the functional biological activity and mechanistic pathways of this specific compound.
Preclinical Research and Emerging Therapeutic Applications of Dampa Ethyl Ester Derivatives
Contribution to Antifolate Therapy Development
Elucidating the Preclinical Efficacy and Toxicity of Methotrexate (B535133) and its Metabolites
The compound 2,4-diamino-N10-methylpteroic acid (DAMPA) is a primary metabolite of the widely used antifolate drug, Methotrexate (MTX). researchgate.netresearchgate.net In preclinical studies, DAMPA itself has been shown to be non-cytotoxic and does not significantly alter the cytotoxicity of MTX. researchgate.net Specifically, in a human leukemic cell line (Molt-4), DAMPA did not exhibit cytotoxic effects nor did it interfere with the toxic effects of MTX on these cells. researchgate.netresearchgate.net
Methotrexate is metabolized in the human intestine by bacterial carboxypeptidases, which hydrolyze it into DAMPA and glutamic acid. researchgate.net This metabolic process is significant as DAMPA has considerably less cytotoxic activity compared to its parent compound, MTX. researchgate.net The toxicity associated with high-dose MTX therapy is a major clinical concern, often leading to acute kidney injury due to the crystallization of MTX and its metabolites in the renal tubules. eviq.org.aunih.gov The metabolites, including 7-hydroxy methotrexate and DAMPA, are less soluble in acidic urine, which can exacerbate nephrotoxicity. nih.gov
In instances of MTX-induced renal dysfunction, the enzyme glucarpidase (carboxypeptidase G2) is utilized to rapidly convert MTX into the less toxic metabolites DAMPA and glutamate (B1630785), providing an alternative clearance pathway. researchgate.netnih.govsemanticscholar.org Studies in nonhuman primates have shown that DAMPA is eliminated more rapidly than MTX, primarily through metabolic routes, which underscores its lower potential for systemic toxicity. researchgate.netresearchgate.net The mean clearance of DAMPA in these models was 1.9 L/kg/h with a terminal half-life of 51 minutes. researchgate.netresearchgate.net
It is important to note that DAMPA can interfere with certain immunoassays used for therapeutic drug monitoring of MTX, potentially leading to an overestimation of MTX concentrations. eviq.org.aunih.govresearchgate.net This cross-reactivity necessitates the use of more specific analytical methods like HPLC to accurately monitor MTX levels in patients who have received glucarpidase. eviq.org.aunih.gov
| Compound | Role in MTX Preclinical Studies | Cytotoxicity |
| Methotrexate (MTX) | Parent antifolate drug | High |
| DAMPA | Primary metabolite of MTX | Non-cytotoxic researchgate.net |
| 7-hydroxy methotrexate | Major metabolite of MTX | Less cytotoxic than MTX |
| Glucarpidase | Enzyme used to convert MTX to DAMPA | N/A (therapeutic agent) |
Strategic Design of Ester-Based Prodrugs for Enhanced Antifolate Efficacy
The development of ester-based prodrugs represents a key strategy in enhancing the therapeutic efficacy of antifolate agents. nih.govscirp.orgeurekaselect.com This approach aims to improve the pharmacokinetic properties of parent drugs, such as solubility, stability, and membrane permeability, by masking polar functional groups like carboxylic acids through esterification. scirp.orgscirp.orgresearchgate.net The rationale is to create a more lipophilic molecule that can more easily cross cell membranes via passive diffusion. scirp.orgeurekaselect.comscirp.org Once inside the cell, endogenous esterases cleave the ester bond, releasing the active parent drug. nih.govresearchgate.net
This prodrug strategy offers several advantages:
Enhanced Bioavailability: By increasing lipophilicity, ester prodrugs can improve oral absorption of poorly permeable drugs. scirp.orgscirp.org
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are more abundant in target tissues, such as tumors, thereby increasing drug concentration at the site of action and reducing systemic toxicity. nih.govscirp.org
Improved Physicochemical Properties: Esterification can enhance the aqueous solubility and chemical stability of a drug, which is beneficial for formulation and storage. scirp.orgscirp.orgmdpi.com
In the context of antifolate therapy, ester prodrugs have been designed to selectively target malignant cells. nih.gov For example, some prodrugs are designed to have a high affinity for the α-folate receptor, which is often overexpressed on the surface of cancer cells, facilitating selective uptake. nih.gov The diethyl ester of methotrexate, for instance, showed significant in vivo biological activity against L1210 leukemic mice, comparable to that of methotrexate itself. researchgate.net
However, the design of effective ester prodrugs also presents challenges. The rate of hydrolysis by esterases can vary between individuals, leading to inconsistent drug activation. scirp.org Furthermore, the prodrug must be stable enough to reach the target site before being cleaved. eurekaselect.com
| Prodrug Design Strategy | Desired Outcome | Example Application |
| Increased Lipophilicity | Enhanced passive diffusion across cell membranes | Oral absorption of polar drugs scirp.orgscirp.org |
| Enzyme-Specific Cleavage | Targeted release of active drug in specific tissues | Cancer therapy nih.gov |
| Receptor-Mediated Targeting | Selective uptake by cells overexpressing certain receptors | α-folate receptor targeting in tumors nih.gov |
Addressing the Discrepancy in DAMPA's Reported Biological Activity in Therapeutic Contexts
While DAMPA is generally considered a non-toxic and inactive metabolite of methotrexate, there are some contexts where its biological activity has been a subject of investigation. researchgate.net The primary discrepancy arises from the need to understand if DAMPA retains any clinically relevant antifolate activity or if it can influence the therapeutic efficacy of MTX.
Preclinical studies have consistently shown that DAMPA lacks the cytotoxic activity of its parent compound. researchgate.net In vitro assessments using a human leukemic cell line demonstrated that DAMPA was not cytotoxic and did not significantly alter the cytotoxicity of MTX. researchgate.net This lack of direct cytotoxicity is attributed to its structural difference from MTX, specifically the absence of the glutamic acid moiety, which is crucial for the intracellular polyglutamation necessary for potent inhibition of dihydrofolate reductase (DHFR) and other folate-dependent enzymes. nih.gov
However, the administration of glucarpidase, which rapidly converts MTX to DAMPA, has been a focus of study. researchgate.neteviq.org.aunih.gov The key issue in this therapeutic context is not the biological activity of DAMPA itself, but its interference with methotrexate immunoassays. eviq.org.aunih.govresearchgate.net This analytical interference can lead to falsely elevated MTX levels, potentially complicating patient management if not accounted for with more specific analytical techniques like mass spectrometry. eviq.org.aunih.gov
Furthermore, an ester derivative, DAMPA ethyl ester, is described as an analog of Methotrexate. americanchemicalsuppliers.com While DAMPA is a metabolite, its ethyl ester is synthesized and has been evaluated for biological activity. For example, the ethyl ester of 4-amino-4-deoxy-N10-methylpteroic acid was found to have prophylactic antimalarial activity in a sporozoite-induced Plasmodium gallinaceum chick assay. researchgate.net This suggests that while DAMPA itself may be inactive as an anticancer agent, its derivatives, such as the ethyl ester, can possess distinct biological activities in other therapeutic areas.
Exploration in Other Disease Models and Biomarker Potential
Impact on Mitochondrial Function and Organ Injury Pathways
Recent research has begun to explore the effects of various ethyl esters on mitochondrial function and their role in organ injury. nih.govnih.gov While direct studies on this compound are limited in this specific context, research on other fatty acid ethyl esters (FAEEs) provides a relevant framework. FAEEs, which are nonoxidative metabolites of ethanol (B145695), have been shown to induce mitochondrial dysfunction. nih.govnih.gov
In studies using isolated myocardial mitochondria, incubation with FAEEs resulted in a concentration-dependent decrease in the respiratory control ratio, which is an index of the coupling of oxidative phosphorylation. nih.govnih.gov This uncoupling leads to impaired energy production. nih.govnih.gov Furthermore, a significant portion of intracellularly synthesized ethyl esters were found to bind to mitochondria. nih.govnih.gov This binding and subsequent cleavage of the fatty acid ethyl ester near the mitochondrial membrane can release fatty acids, which are potent uncouplers of oxidative phosphorylation. nih.govnih.gov This process may act as a "toxic shuttle" for fatty acids, contributing to the mitochondrial impairment seen in alcohol-related heart muscle disease. nih.govnih.gov
In the context of organ injury, damage-associated molecular patterns (DAMPs) are released following tissue injury and can trigger a systemic inflammatory response, leading to remote organ damage. frontiersin.orgnih.gov Mitochondria themselves are considered a key source of DAMPs, releasing mitochondrial DNA (mtDNA) and N-formyl peptides that can activate inflammatory pathways. frontiersin.org While not directly implicating this compound, this highlights a potential pathway through which compounds affecting mitochondrial integrity could contribute to organ injury.
Separately, FAEEs have been shown to induce a pancreatitis-like injury in rats at concentrations found in human plasma, providing direct evidence of their potential for organ-specific toxicity. nih.gov
| Compound/Factor | Effect on Mitochondria | Implication in Organ Injury |
| Fatty Acid Ethyl Esters (FAEEs) | Induce mitochondrial dysfunction, uncouple oxidative phosphorylation nih.govnih.gov | May contribute to alcohol-induced heart muscle disease and pancreatitis nih.govnih.govnih.gov |
| Damage-Associated Molecular Patterns (DAMPs) | Released from damaged mitochondria frontiersin.org | Trigger systemic inflammation and remote organ injury frontiersin.orgnih.gov |
Immunomodulatory Effects and Anti-inflammatory Potentials
The potential immunomodulatory and anti-inflammatory effects of ethyl ester compounds are an emerging area of research. While direct evidence for this compound is not extensively documented, related compounds and extracts containing ethyl esters have shown such properties. For instance, ethyl pyruvate, a simple derivative of pyruvic acid, is recognized as an anti-inflammatory agent. echemi.com It has demonstrated potent anti-inflammatory and tissue-protective activities in various animal models of inflammatory conditions. echemi.com
Similarly, other natural product extracts containing ethyl esters have been investigated for their effects on the immune system. The ethyl acetate (B1210297) extract of Passiflora foetida L. leaves was found to have an immunostimulatory effect in vivo, increasing antibody secretion. jgpt.co.in Conversely, the ethyl acetate fraction of Curcuma heyneana rhizome has shown both immunosuppressant and immunostimulant activities depending on the dose, with its effects potentially linked to the transient receptor potential vanilloid 1 (TRPV1). researchgate.net
Other compounds, such as N-Acetyl-L-cysteine ethyl ester, exhibit enhanced cell permeability and have the potential to act as antioxidants. selleckchem.com Caffeic acid phenylethyl ester has also demonstrated antioxidant properties in models of methotrexate-induced toxicity by reducing oxidative stress markers. semanticscholar.org The ethanolic extract of propolis, which contains various phenolic compounds and their esters, has shown significant anti-inflammatory and antinociceptive activities in animal models. researchgate.net These findings suggest that the ethyl ester moiety can be a feature of molecules with the ability to modulate immune and inflammatory responses.
| Compound/Extract | Reported Immunomodulatory/Anti-inflammatory Effect |
| Ethyl Pyruvate | Potent anti-inflammatory and tissue-protective agent echemi.com |
| Ethyl Acetate Extract of Passiflora foetida L. | Immunostimulatory effect, increased antibody secretion jgpt.co.in |
| Ethyl Acetate Fraction of Curcuma heyneana | Dose-dependent immunostimulant and immunosuppressant activity researchgate.net |
| Caffeic Acid Phenylethyl Ester | Antioxidant and protective against methotrexate-induced toxicity semanticscholar.org |
| Ethanolic Extract of Propolis | Significant anti-inflammatory and antinociceptive activities researchgate.net |
Utility of Fatty Acid Ethyl Esters (FAEEs) as Diagnostic Biomarkers for Pathological Conditions
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites formed from the esterification of ethanol with endogenous free fatty acids. tga.gov.auresearchgate.net Their presence in the body is closely linked to alcohol consumption, and emerging research has highlighted their potential as diagnostic biomarkers for alcohol-related pathological conditions, most notably alcoholic pancreatitis. drugbank.combrieflands.comnih.gov
Confirming a diagnosis of alcoholic pancreatitis can be difficult, as it often relies on patient self-reporting of alcohol use, which can be unreliable. nih.gov FAEEs offer a more objective measure. They are elevated during alcohol intoxication, but their role and concentration levels differ in disease states like alcoholic pancreatitis. drugbank.com During simple alcohol intoxication, FAEEs are primarily derived from alcohol-mediated damage to cell membranes. However, in alcoholic pancreatitis, the significant increase in circulating FAEEs is a result of their release from visceral adipose tissue during fat necrosis. drugbank.comnih.gov This leads to a sustained and substantial elevation of FAEE levels, which mirrors the increase in their parent non-esterified fatty acids (NEFAs). drugbank.comnih.gov
A prospective blinded study investigated the diagnostic potential of FAEEs by comparing their blood levels in patients with alcoholic pancreatitis, individuals with alcohol intoxication, and a control group. The findings demonstrated that FAEE levels were significantly higher in patients with alcoholic pancreatitis compared to the other groups. drugbank.combrieflands.com On receiver operating characteristic (ROC) curve analysis, FAEEs showed high accuracy as a diagnostic biomarker for alcoholic pancreatitis, with an area under the curve (AUC) of 0.87. drugbank.comnih.gov A threshold of >30 nM for FAEEs demonstrated a sensitivity of 77.4% and a specificity of 85.3% for diagnosing the condition. drugbank.com These findings suggest that FAEEs could serve as crucial biomarkers to help accurately diagnose alcoholic pancreatitis. drugbank.comnih.gov
Table 1: Diagnostic Potential of FAEEs in Alcoholic Pancreatitis
| Parameter | Value/Finding | Source |
|---|---|---|
| Patient Groups Studied | Alcoholic Pancreatitis, Alcohol Intoxication, Non-alcoholic Pancreatitis, Normal Controls | drugbank.com |
| Median FAEE Level (Alcoholic AP) | 103.1 nM | drugbank.com |
| Median FAEE Level (Non-alcoholic AP) | 8 nM | drugbank.com |
| Diagnostic Threshold | >30 nM | drugbank.com |
| Sensitivity | 77.4% | drugbank.com |
| Specificity | 85.3% | drugbank.com |
| Area Under Curve (AUC) | 0.87 | drugbank.comnih.gov |
| Likelihood Ratio | 5.3 | drugbank.com |
Assessment of Preclinical Safety and Pharmacokinetic Profiles of Ester Analogs
The preclinical evaluation of ester analogs, such as this compound, involves rigorous assessment of their safety and pharmacokinetic profiles. While specific data for this compound is not extensively documented in publicly available literature, the evaluation process can be understood by examining studies on structurally related compounds, such as methotrexate (MTX) and its ester derivatives. DAMPA (2,4-diamino-N10-methylpteroic acid) is a metabolite of MTX, making MTX ester analogs relevant for consideration. nih.gov
Preclinical Safety Assessment:
The safety evaluation of ester analogs aims to identify potential toxicities and establish a safe dose range for further studies. This involves a battery of tests, including assessments for acute toxicity, skin and eye irritation, sensitization, and genotoxicity. europa.euchemos.de For instance, the safety profile for the ethyl ester of β-apo-8'-carotenoic acid was established through repeat dose toxicity studies which identified adverse effects on the liver and lymph nodes at certain concentrations, helping to determine a no-observed-adverse-effect level (NOAEL). europa.eu Similarly, safety data for various ethyl esters, like ethyl-(S)-lactate and ethyl L-lysine diisocyanate, classify hazards such as flammability, eye damage, and respiratory irritation, which are critical for handling and formulation development. chemos.decarlroth.com Preliminary in vivo safety studies on a methotrexate prodrug (1102–39), which contains an ester linkage, determined that the maximum tolerated dose (MTD) in rats was up to 10.4 mg/kg for a single administration and 5.2 mg/kg for repeated weekly administrations. acs.org Such studies are crucial for defining the therapeutic window of a new chemical entity.
Pharmacokinetic Profiling:
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. For ester analogs, a key aspect is their conversion (hydrolysis) to the active parent drug. drugbank.com The pharmacokinetic profile of an ester prodrug is often compared to the parent drug to determine if the modification leads to improved bioavailability.
Studies on methotrexate and its esterified or pegylated analogs provide insight into the parameters evaluated. Key pharmacokinetic parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½), and the area under the plasma concentration-time curve (AUC), which represents total drug exposure. researchgate.netbrieflands.com For example, a study on a pegylated methotrexate conjugate (MTX-PEG5000) in mice showed a significantly longer elimination half-life (88.4 min vs. 24.3 min) and a 4.7-fold increase in AUC compared to free methotrexate, indicating prolonged circulation and greater exposure. brieflands.com In another study, the pharmacokinetics of protocatechuic acid were analyzed after oral administration of its ethyl ester prodrug, demonstrating rapid absorption (Tmax of 0.25 h) and clearance. ukaazpublications.com These studies illustrate how esterification can modulate the pharmacokinetic properties of a parent molecule.
Table 2: Example Pharmacokinetic Parameters of Methotrexate (MTX) vs. a Conjugate Analog (MTX-PEG5000) in Mice
| Pharmacokinetic Parameter | Methotrexate (MTX) | MTX-PEG5000 | Source |
|---|---|---|---|
| Distribution Half-life (t½α) | 2.445 min | 9.164 min | brieflands.com |
| Elimination Half-life (t½β) | 24.328 min | 88.436 min | brieflands.com |
| Area Under Curve (AUC) | 2.642 mg·min/mL | 12.327 mg·min/mL | brieflands.com |
| Systemic Clearance (CLs) | 22.401 mL/min | 5.994 mL/min | brieflands.com |
| Mean Residence Time (MRT) | 9.304 min | 98.217 min | brieflands.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| 2,4-diamino-N10-methylpteroic acid (DAMPA) |
| This compound |
| Methotrexate (MTX) |
| Methotrexate-diethyl ester |
| MTX-PEG5000 |
| Protocatechuic acid |
| Protocatechuic ethyl ester |
| Valacyclovir (VACV) |
| β-apo-8'-carotenoic acid ethyl ester |
| 1102-39 (Methotrexate Prodrug) |
| Ethyl-(S)-lactate |
Structure Activity Relationship Sar and Computational Studies of Dampa Ethyl Ester
Correlating Structural Features with Biological and Pharmacological Profiles
Influence of Esterification on Oral Absorption and Cellular Permeation
There is no available data to analyze how the esterification of DAMPA to its ethyl ester form would influence its oral absorption and cellular permeation.
Impact on Metabolic Stability and Enzyme Susceptibility
Specific research on the metabolic stability and enzyme susceptibility of DAMPA Ethyl Ester has not been published.
Conformational Analysis and Stereochemical Considerations in Bioactivity
Conformational analysis and stereochemical studies specific to this compound and its bioactivity are not found in the current scientific literature.
Advanced Computational Approaches for Rational Design
Quantitative Structure-Activity Relationship (QSAR) Modeling for Affinity Prediction
No QSAR models for predicting the affinity of this compound have been developed or published.
Pharmacophore Modeling for Ligand Design and Optimization
There are no published pharmacophore models for the design and optimization of ligands based on the structure of this compound.
Computational Chemistry for Predicting and Optimizing Physiochemical and Biological Properties
Computational chemistry has become an indispensable tool in modern drug discovery and development, offering methods to predict molecular properties, understand drug-receptor interactions, and optimize lead compounds for enhanced efficacy and better pharmacokinetic profiles. While specific computational studies focusing exclusively on this compound (Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate) are not extensively documented in publicly available literature, the principles and methodologies can be understood through computational analyses of its parent compound, DAMPA (4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoic acid), its close analog, Methotrexate (B535133) (MTX), and other related pteridine (B1203161) derivatives. These studies provide a robust framework for how computational tools can be applied to predict and refine the physicochemical and biological characteristics of this compound.
Advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are pivotal in elucidating the complex interplay between a molecule's structure and its biological activity. nih.govresearchgate.net For pteridine derivatives, QSAR studies have been instrumental in building predictive models that correlate molecular descriptors with biological outcomes. acs.orgresearchgate.net These models help identify key structural features that govern activity, guiding the synthesis of more potent and selective analogs. mdpi.com
Molecular docking simulations, for instance, are used to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.gov Numerous in silico studies on Methotrexate, a structural and metabolic precursor to DAMPA, have successfully modeled its interaction with the enzyme dihydrofolate reductase (DHFR), providing insights into the binding modes that are crucial for its therapeutic action. nih.govacs.orguminho.pt Such analyses for this compound would be critical in predicting its potential biological targets and binding efficacy.
Furthermore, computational methods are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org By calculating physicochemical parameters such as lipophilicity (logP), polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors, researchers can forecast a compound's drug-likeness and pharmacokinetic behavior in silico. dergipark.org.trjapsonline.com For example, the esterification of a carboxylic acid group, as in the transformation of DAMPA to this compound, is expected to increase its lipophilicity, which can be quantified through computational logP predictions. researchgate.net These predictive models accelerate the drug development process by allowing for early-stage filtering and optimization of candidates with desirable properties. frontiersin.org
The following tables summarize representative data from computational studies on related compounds, illustrating the types of predictions that would be relevant for a comprehensive analysis of this compound.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of Methotrexate and Related Analogs
This table presents computationally predicted properties relevant to the "Rule of Five," which helps estimate the drug-likeness of a molecule. These parameters for Methotrexate, a close analog of DAMPA, demonstrate how in silico tools are used to evaluate molecules. Similar calculations would be foundational for assessing this compound.
| Compound | Molecular Weight ( g/mol ) | miLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Bioactivity Score (GPCR Ligand) | Bioactivity Score (Enzyme Inhibitor) |
| Methotrexate | 454.4 | <5 | >100 | <5 | <10 | 0.51 | 0.72 |
Data sourced from in silico analysis of Methotrexate. dergipark.org.tr
Table 2: Molecular Docking and Binding Energy Analysis of Methotrexate Analogs
Molecular docking studies predict the binding affinity of a ligand to a protein target. This table shows docking scores for Methotrexate against its target, dihydrofolate reductase (hDHFR), which serves as a benchmark for evaluating potential inhibitors. Similar docking studies would be essential to predict the biological targets and interaction strength of this compound.
| Ligand | Target Protein | Docking Score (ChemPLP Fitness) | Docking Score (ASP Fitness) | Predicted Binding Energy (kcal/mol) |
| Methotrexate | Wild Type hDHFR | 99.23 | 56.65 | -29.04 |
| Methotrexate | Mutant hDHFR | 88.98 | 49.84 | - |
| Methotrexate Dimer | α-chymotrypsin | - | - | -26.61 |
| Methotrexate Trimer | α-chymotrypsin | - | - | -22.80 |
Data compiled from molecular docking studies on Methotrexate and its oligomers against different protein targets. nih.govuminho.pt
Future Directions and Emerging Research Avenues for Dampa Ethyl Ester
Development of Novel Stereoselective Synthetic Approaches for Enantiopure Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different stereoisomers of a molecule can exhibit distinct pharmacological activities. While specific stereoselective syntheses for DAMPA Ethyl Ester are not extensively documented, future research can draw from a rich portfolio of established asymmetric synthesis methodologies to create enantiopure derivatives.
Key research efforts in this area would likely focus on:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to build the desired enantiopure DAMPA derivative.
Asymmetric Catalysis: Employing chiral catalysts, including transition metal complexes or organocatalysts, to guide the reaction towards a specific stereoisomer. A visible-light-induced radical reaction mediated by a Hantzsch ester represents a modern, cost-effective approach for creating stereoselective esters without a photocatalyst. organic-chemistry.org
Enzymatic Resolutions: Using enzymes like lipases to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the enantiopure product. organic-chemistry.org This dynamic kinetic resolution (DKR) can be highly efficient for producing chiral acetates. organic-chemistry.org
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary molecule, such as an Evans' oxazolidinone, to a precursor can direct the stereochemical outcome of subsequent reactions. mdpi.com This approach has been successfully used for the stereoselective synthesis of new 2-oxazolidinone (B127357) derivatives. mdpi.com
Reductive Cross-Coupling: A samarium diiodide (SmI2)-mediated reductive coupling of chiral N-tert-butanesulfinyl imines with aldehydes provides a direct pathway to optically pure β-amino alcohols, a strategy that could be adapted for DAMPA derivatives. organic-chemistry.org
Table 1: Potential Stereoselective Synthetic Strategies for this compound Derivatives
| Strategy | Description | Potential Application to DAMPA | Key Advantages | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipase) to selectively react with one enantiomer in a racemic mixture, allowing for separation. | Resolution of a racemic precursor to DAMPA. | High selectivity, mild reaction conditions, environmentally friendly. | organic-chemistry.org |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a substrate to control the stereochemistry of subsequent reactions. | Guiding the formation of chiral centers in the DAMPA backbone. | High diastereoselectivity, well-established methods (e.g., Evans' auxiliaries). | mdpi.com |
| Asymmetric Cyclopropanation | Biocatalytic asymmetric cyclopropanation of vinyl esters using an engineered enzyme to create chiral cyclopropanol (B106826) derivatives. | Creating complex, chirally-defined DAMPA analogues. | High diastereo- and enantioselectivity, novel molecular scaffolds. | rochester.edu |
| Visible-Light-Induced Radical Reaction | Hantzsch ester-mediated reaction that uses visible light to achieve stereoselective synthesis of Z-gem-difluoroallyl esters. | A green chemistry approach to synthesizing specific DAMPA ester isomers. | Photocatalyst-free, cost-effective, high Z-selectivity. | organic-chemistry.org |
Comprehensive Exploration of Metabolomic and Proteomic Signatures Associated with this compound Exposure
Systems biology approaches, particularly metabolomics and proteomics, offer a powerful lens through which to view the global biochemical effects of a compound. A comprehensive analysis of the changes induced by this compound would provide a detailed "fingerprint" of its biological activity.
Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. unica.itnih.gov For this compound, a metabolomic study would involve exposing a biological system (e.g., cell cultures, animal models) to the compound and using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to profile the resulting changes in the metabolome. nih.gov This could reveal which metabolic pathways are perturbed, offering clues to the compound's mechanism of action. For instance, studies on other exposures have identified significant alterations in lipid metabolites, amino acids, and purines. nih.govmedrxiv.org
Proteomics: This is the large-scale analysis of proteins. Following exposure to this compound, proteomic techniques like data-independent acquisition (DIA) mass spectrometry could identify which proteins are up- or down-regulated. nih.govfrontiersin.org This information is critical for identifying the protein targets of the compound and understanding the cellular response. Pathway enrichment analysis of differentially expressed proteins can illuminate the biological processes affected, such as immune responses or cellular metabolism. nih.govmdpi.com
Table 2: Proposed 'Omics' Investigation Plan for this compound
| 'Omics' Field | Analytical Technique | Potential Signatures to Investigate | Biological Insights | Reference |
|---|---|---|---|---|
| Metabolomics | HPLC-MS/MS, GC-MS | Changes in amino acids, lipids, fatty acids, purines, and other small molecule metabolites. | Identification of perturbed metabolic pathways, off-target effects, and biomarkers of exposure. | unica.itnih.govmedrxiv.org |
| Proteomics | DIA Mass Spectrometry, nLC-MS/MS | Differential expression of proteins, post-translational modifications. | Identification of drug targets, cellular response pathways, and signatures of efficacy or toxicity. | nih.govmdpi.comnih.gov |
Utilization of Advanced In Vivo Models for Efficacy, Pharmacodynamics, and Long-Term Safety Assessment
To translate basic research into clinically relevant knowledge, robust in vivo studies are indispensable. Advanced animal models are needed to assess the efficacy, pharmacodynamic (PD) properties, and long-term safety profile of this compound.
Efficacy and Pharmacodynamic Models: The choice of animal model would depend on the hypothesized therapeutic application of this compound. Given its origin as a metabolite of methotrexate (B535133), models of autoimmune disease (e.g., collagen-induced arthritis in rats) or cancer could be relevant. google.com Studies would measure not only the concentration of this compound and its parent compound DAMPA in plasma and target tissues but also their downstream effects. For example, researchers could monitor changes in dopamine (B1211576) metabolites in the brain for a neurological indication, as was done for Levodopa ethyl ester. nih.gov Other studies have successfully used rat models to assess the effects of various ethyl esters on specific organs or to reverse drug-induced effects. nih.govnih.gov
Long-Term Safety Assessment: Chronic exposure studies are critical for uncovering potential long-term toxicity. These studies typically involve administering the compound to animals (e.g., Sprague-Dawley rats) for extended periods and monitoring for a wide range of adverse effects. nih.govmdpi.com Key endpoints would include histopathological examination of major organs, clinical chemistry, and hematology. The safety assessment of other ethyl esters has involved determining the oral LD50 and conducting subchronic toxicity studies. cir-safety.org
Table 3: Framework for In Vivo Assessment of this compound
| Assessment Area | Animal Model | Key Endpoints and Measurements | Rationale/Objective | Reference |
|---|
| Pharmacodynamics | Sprague-Dawley Rat | - Plasma/tissue levels of this compound and DAMPA
Design and Evaluation of Targeted Drug Delivery Systems Utilizing Ester-Based Linkers
Ester functionalities are widely used in drug delivery to create prodrugs or linkers that can improve a drug's properties or target it to specific tissues. scirp.orgnumberanalytics.com This is a particularly promising area for this compound research.
Prodrug Strategies: this compound is itself a simple prodrug of DAMPA, where the ethyl ester group can enhance lipophilicity and cell permeability, with the active compound being released by ubiquitous esterase enzymes. scirp.org More advanced prodrugs could involve conjugation to polymers or lipids to achieve controlled release and prolonged therapeutic action. scirp.orgnih.gov
Ester-Based Linkers for Targeted Delivery: A more sophisticated approach involves using an ester bond to link DAMPA to a targeting moiety, such as an antibody, creating an antibody-drug conjugate (ADC). acs.orgnih.gov This strategy could direct the compound specifically to diseased cells (e.g., cancer cells or immune cells expressing a unique receptor), potentially increasing efficacy while minimizing systemic exposure. acs.org Research in this area has focused on designing linkers that are stable in plasma but are cleaved efficiently inside the target cell. nih.govbinghamton.edu Other delivery systems like nanoparticles and microemulsions also utilize esters to encapsulate and deliver drugs. ijsrtjournal.com
Table 4: Ester-Based Drug Delivery Systems for DAMPA
| Delivery System | Description | Advantage for DAMPA | Key Challenge | Reference |
|---|---|---|---|---|
| Simple Ester Prodrug | This compound itself; the ester group is cleaved by enzymes to release active DAMPA. | Improved membrane permeability and bioavailability over the parent compound. | Potential for rapid, non-specific cleavage by plasma esterases. | scirp.orgnumberanalytics.com |
| Polymeric Prodrug | DAMPA is attached to a polymer backbone via an ester linkage. | Controlled, sustained release of the drug over time. | Complexity of synthesis and characterization. | scirp.org |
| Antibody-Drug Conjugate (ADC) | DAMPA is attached to a targeting antibody via a cleavable ester-based linker. | Targeted delivery to specific cell types, increasing efficacy and reducing toxicity. | Ensuring linker stability in circulation and efficient cleavage at the target site. | acs.orgnih.govbinghamton.edu |
| Nanoparticle/Micelle | Encapsulation of DAMPA or its ester derivative within a polymeric nanoparticle or micelle system. | Enhanced solubility, prolonged circulation, and potential for passive targeting via the EPR effect. | Achieving high drug loading and controlled release kinetics. | researchgate.netijsrtjournal.com |
Application of Artificial Intelligence and Machine Learning for Predictive Modeling in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the analysis of vast and complex datasets. nih.govarxiv.org These computational tools offer significant potential to accelerate and refine research on this compound.
Future research could leverage AI/ML in several ways:
Predictive Toxicology and Activity: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained to predict the biological activity or potential toxicity of novel DAMPA derivatives based on their chemical structure. nih.gov This can help prioritize the synthesis of the most promising candidates.
Analysis of 'Omics' Data: The large datasets generated from metabolomic and proteomic studies are ideal for ML analysis. Algorithms can identify complex patterns and predictive signatures that may not be apparent with traditional statistical methods, helping to classify samples or predict outcomes. nih.govmdpi.commedrxiv.org
Accelerating Validation Studies: AI-based approaches, termed "e-validation," can optimize the design of validation studies for new methods, select the most informative test compounds, and integrate existing data, potentially shortening research timelines and reducing the need for animal testing. altex.org
Drug Discovery and Design: AI tools can screen virtual libraries of compounds for potential activity or even generate novel molecular structures with desired properties, streamlining the entire discovery pipeline. arxiv.org
Table 5: Application of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on DAMPA Research | Reference |
|---|---|---|---|
| QSAR Modeling | Develops models that correlate chemical structure with biological activity or toxicity. | Rapidly screen virtual DAMPA derivatives to predict their efficacy and prioritize synthesis. | nih.gov |
| 'Omics' Data Mining | Uses machine learning to find patterns and biomarkers in large proteomic/metabolomic datasets. | Identify complex biological signatures of this compound exposure and predict response. | mdpi.commedrxiv.org |
| Predictive In Silico Modeling | Simulates biological systems and experiments to predict outcomes. | Optimize in vivo study designs, reduce animal use, and predict pharmacodynamic responses. | altex.org |
| Generative AI | Creates novel molecular structures with desired properties. | Design new DAMPA derivatives with enhanced target specificity or improved pharmacokinetic profiles. | arxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
